molecular formula C12H14ClN3OS B1362110 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 491647-37-1

5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1362110
CAS No.: 491647-37-1
M. Wt: 283.78 g/mol
InChI Key: YQKZBPYMQSOTAF-UHFFFAOYSA-N
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor pathways. This compound acts by targeting the ATP-binding site of SYK , thereby suppressing downstream signaling cascades. Its primary research value lies in the investigation of B-cell receptor signaling, Fc receptor activation, and inflammatory processes. Due to its mechanism, it is a critical tool compound in preclinical research for autoimmune diseases, allergy, and hematological cancers such as lymphoma and leukemia . Researchers utilize this molecule to elucidate the role of SYK in immune cell proliferation, activation, and survival. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZBPYMQSOTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357693
Record name 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491647-37-1
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491647-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-3-methylphenol with ethyl bromoacetate to form an intermediate ester. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions such as oxidation and substitution, leading to the formation of different derivatives that may possess unique properties or activities .

Biology

This compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that it exhibits significant activity against various fungal strains, including Aspergillus flavus and Aspergillus niger. The presence of the thiol group is believed to enhance its biological activity by forming disulfide bonds with cysteine residues in proteins, which can modulate their function .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an enzyme inhibitor or receptor modulator . Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases . The compound's mechanism of action involves coordination with metal ions and alteration of biological membranes through its phenoxy group.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. It has potential uses as a corrosion inhibitor or as an additive in polymers to enhance their performance characteristics . The compound's stability and reactivity make it suitable for formulating products that require enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The phenoxy group can interact with biological membranes, altering their properties. The thiol group can form disulfide bonds with cysteine residues in proteins, modulating their function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among triazole-thiol derivatives lie in substituents at the 4-position of the triazole ring and the phenoxy-methyl side chain. These modifications significantly influence solubility, stability, and bioactivity:

Compound 4-Position Substituent Phenoxy-Methyl Substituent Solubility Key Reference
5-[(4-Chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol Ethyl 4-Chloro-3-methylphenoxy Moderate in organic solvents
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol H 4-Chlorophenoxy Low in water, high in polar organics
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 4-tert-Butylphenoxy Low in water, high in non-polar solvents
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 6-Chloropyridin-3-yl methyl Moderate in ethanol

Key Observations :

  • Ethyl vs. Phenyl at 4-Position : The ethyl group enhances solubility in organic solvents compared to bulkier phenyl or cyclohexyl groups, which favor lipophilicity .

Key Observations :

  • Antimicrobial Activity: Pyridinyl-methyl substituents (e.g., 6-chloropyridin-3-yl) enhance antibacterial potency compared to phenoxy variants .
  • Corrosion Inhibition: Chlorophenoxy groups improve adsorption on metal surfaces, with efficiency increasing with electron-withdrawing substituents like chloro .
  • Anticoccidial Activity : Aromatic substituents (e.g., diphenyl) are critical for α-glucosidase inhibition, suggesting steric and electronic requirements .

Key Observations :

  • Alkylation Efficiency : Use of polar aprotic solvents (e.g., DMF) and bases like Cs2CO3 improves yields for S-alkylation steps .
  • Schiff Base Derivatives : Condensation reactions with aldehydes require acidic catalysts (e.g., AcOH) to stabilize intermediates .

Biological Activity

5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 491647-37-1) is a triazole derivative known for its diverse biological activities. Triazoles are a class of compounds that have gained attention in medicinal chemistry due to their antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C₁₂H₁₄ClN₃OS
  • Molecular Weight : 283.78 g/mol
  • Structure : The triazole ring is substituted with a phenoxy group, which enhances its biological activity.

Triazole compounds generally exert their biological effects through several mechanisms:

  • Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This mechanism is particularly relevant for its antifungal activity.
  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, which can contribute to their therapeutic effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal activities against various pathogens.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description References
Antifungal Effective against fungal pathogens by inhibiting ergosterol biosynthesis. ,
Antibacterial Exhibits activity against gram-positive and gram-negative bacteria.
Anticancer Potential cytotoxic effects on cancer cell lines; mechanism may involve apoptosis induction. ,
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.
Antioxidant Demonstrated ability to scavenge free radicals and reduce oxidative stress markers.

Antifungal Activity

A study investigating the structure-activity relationship (SAR) of triazole derivatives found that modifications in the phenoxy group significantly enhanced antifungal potency against Candida species. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungals.

Anticancer Potential

Research on similar triazole derivatives indicated their ability to induce apoptosis in various cancer cell lines. For instance, derivatives with a similar structure were shown to activate caspase pathways leading to programmed cell death in breast cancer cells.

Antimicrobial Efficacy

In an experimental setup involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited promising antibacterial activity with MIC values suggesting effective inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?

  • Methodology : The synthesis involves sequential acylation, hydrazinolysis, and nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization. Solvent-free conditions for thiocarbohydrazide reactions improve yields, while methanol or propan-2-ol as solvents under reflux (4–6 hours) optimize alkylation steps. Reaction progress is monitored via TLC, and purification involves recrystallization with DMF or ethyl acetate.

Q. How is the compound’s structure and purity confirmed post-synthesis?

  • Methodology : Structural elucidation employs elemental analysis, ¹H NMR (confirming proton environments), and IR spectroscopy (verifying functional groups like -SH and triazole rings). Purity (>95%) is validated via HPLC with diode-array detection, while mass spectrometry ensures molecular weight accuracy. Chromatographic methods (e.g., reversed-phase HPLC) under standardized conditions assess homogeneity.

Q. What in vitro screening methods evaluate the compound’s biological activity?

  • Methodology : Initial screening uses in silico molecular docking (e.g., AutoDock Vina) against targets like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-2. Experimental validation includes antimicrobial susceptibility testing (serial dilution method) against M. bovis, measuring minimum inhibitory concentrations (MICs) under controlled pH (6.5–7.1) and temperature (37°C).

Advanced Research Questions

Q. How to design molecular docking studies to assess target binding mechanisms?

  • Methodology : Use high-resolution protein crystal structures (e.g., from PDB) and define grid boxes around active sites. Employ Lamarckian genetic algorithms for ligand flexibility and validate with re-docking of co-crystallized ligands. Analyze binding poses for hydrogen bonds, hydrophobic interactions, and binding energy (ΔG). Cross-validate results with MD simulations (e.g., GROMACS) to assess stability.

Q. How can researchers resolve contradictions in bioassay data across studies?

  • Methodology : Systematically test variables like microbial strain virulence (e.g., M. bovis passage number), pH (6.5 vs. 7.1), and compound concentration (0.1–1.0%). Use ANOVA to identify statistically significant factors. Validate findings with orthogonal assays (e.g., broth microdilution vs. agar diffusion) and replicate under standardized conditions.

Q. What derivatization strategies improve pharmacokinetic properties?

  • Methodology : Salt formation (e.g., sodium, potassium, or 2-aminoethanol salts) enhances solubility and bioavailability. Alkylation of the thiol group or conjugation with hydrophilic moieties (e.g., PEG) improves metabolic stability. Pharmacokinetic profiling via HPLC-MS in simulated physiological conditions (e.g., SIF/SGF) guides optimization.

Q. How can DFT calculations elucidate reaction mechanisms in synthesis?

  • Methodology : Apply hybrid functionals (e.g., B3LYP/6-31G*) to model intermediates and transition states. Calculate thermodynamic parameters (ΔG, ΔH) to identify rate-determining steps. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Validate with experimental kinetic data (e.g., Arrhenius plots).

Q. What crystallographic techniques resolve the compound’s 3D structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software determines bond lengths and angles. Grow crystals via slow evaporation in DMF/ethyl acetate. Collect data at 100 K to minimize thermal motion. Refine structures to R-factor <0.05 and validate with residual electron density maps.

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